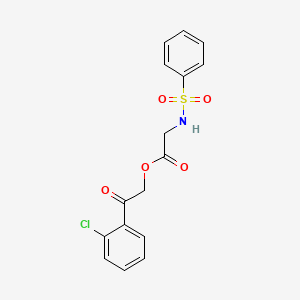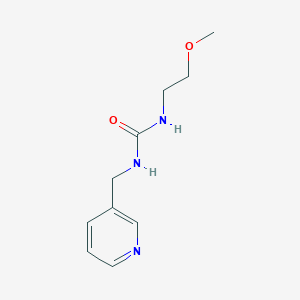![molecular formula C18H18ClN3O4 B4619181 N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H18ClN3O4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0985838 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoxia-selective Antitumor Agents
N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide and its derivatives have been explored as hypoxia-selective antitumor agents. These compounds are known for their selective toxicity to hypoxic cells, which is a characteristic feature of many solid tumors. They work by undergoing enzymatic reduction in the absence of oxygen, leading to the formation of cytotoxic compounds that can kill cancer cells preferentially in hypoxic conditions (Palmer et al., 1996).
Reductive Chemistry in Drug Development
The reductive chemistry of similar nitrobenzamide compounds has been studied to understand their mechanism of action as bioreductive drugs. These studies focus on the enzymatic reduction of nitro groups to amine or hydroxylamine, which is crucial for the selective toxicity of these compounds in hypoxic environments, a common characteristic of tumor microenvironments (Palmer et al., 1995).
Improvement in Drug Solubility and Absorption
Efforts have been made to improve the solubility and oral absorption of poorly water-soluble drugs like HO-221, a compound similar to this compound. Techniques such as wet-bead milling to produce submicron particles have shown to enhance the dissolution rate and oral bioavailability in animal models (Kondo et al., 1993).
Synthesis Techniques
Synthesis methods for similar compounds are explored to optimize the production process and yield. For instance, various methods for the synthesis of chlorantraniliprole, which shares structural similarities, involve steps like esterification, reduction, chlorination, and aminolysis (Chen Yi-fen et al., 2010).
Medicinal Chemistry and Drug Design
The structure and synthesis of similar nitrobenzamide compounds are studied in the context of medicinal chemistry and drug design. This research aims to develop new pharmaceuticals with enhanced efficacy and safety profiles for various therapeutic applications, including antitubercular, antiarrhythmic, and anticancer activities (Likhosherstov et al., 2014).
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are conducted on derivatives of nitrobenzamide compounds to explore their potential as antidiabetic agents. These studies help in understanding the interaction of these compounds with biological targets and their mechanism of action at the molecular level (Thakral et al., 2020).
Propriétés
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-3-5-17(23)20-12-8-9-14(19)15(10-12)21-18(24)13-6-4-7-16(11(13)2)22(25)26/h4,6-10H,3,5H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAVLNHACFGQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea](/img/structure/B4619098.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)

![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)

![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

